3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Catalog Number: EVT-4026623
CAS Number:
Molecular Formula: C25H29N3O2
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

Compound Description: This series of compounds, containing eleven novel derivatives, were synthesized and characterized for their potential pharmacological activity in the central nervous system.

Relevance: These compounds share the core 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one structure with the target compound. The key difference lies in the substitution at the 8- and 11- positions. While the target compound has a 3-pyridinyl group at the 11- position and a 3-methylbutanoyl group at the 10- position, these related compounds feature a chlorine atom at the 8-position and various ortho-, meta-, and para-substituted phenyl rings at the 11-position. This comparison highlights the structural variations explored within this class of compounds and their potential impact on biological activity.

11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1h-dibenzo[b,e][1,4]diazepin-1-ones

Compound Description: Twelve novel compounds belonging to this group were synthesized and characterized, also exploring their potential pharmacological properties.

Reference:

11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hemiethanol solvate

Compound Description: This specific compound, crystallized as a hemiethanol solvate, was studied using X-ray crystallography to confirm its structure and investigate its conformational properties. It is noted for its use as a tranquilizer, muscle relaxant, and antispasmodic.

11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate

Compound Description: This compound, studied in its monohydrate form, was investigated using X-ray crystallography to understand its structural features and hydrogen-bonding interactions.

Relevance: This compound is structurally related to the target compound as they both share the common 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one core. The key distinction lies in the substitution at the 11- position, where this compound possesses a para-methoxyphenyl group, and the target compound has a 3-pyridinyl group, as well as a 3-methylbutanoyl group at the 10-position. The comparison underscores the impact of substituent modifications on the overall structure and potential intermolecular interactions of these compounds.

Reference:

3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

Compound Description: This series encompasses twelve new derivatives synthesized and characterized for their potential as anticonvulsants and in schizophrenia treatment.

Relevance: These compounds are closely related to the target compound, sharing the 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one core structure. The primary difference lies in the substituents at the 8- and 11- positions. These compounds feature an (o- or p-methoxy)phenoxy group at the 8-position and various (o- or p-substituted) phenyl rings at the 11-position, contrasting with the target compound's 3-pyridinyl group at the 11- position and a 3-methylbutanoyl group at the 10-position. This series highlights the diverse modifications possible within this scaffold while maintaining the central structural motif.

Reference:

ethyl 2-(2-ethoxy-2-oxoethyl)-2,5-dihydro-1H benzo[b][1,4]diazepine-3-carboxylate

Compound Description: This compound, along with 3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1Hdibenzo[b,e][1,4]diazepin-1-one, was identified as a potent antagonist of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, an enzyme involved in the isoprenoid synthesis pathway in the malaria parasite. They exhibited activity in enzymatic assays with IC50 values in the micromolar range.

3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1Hdibenzo[b,e][1,4]diazepin-1-one

Compound Description: This compound was identified alongside ethyl 2-(2-ethoxy-2-oxoethyl)-2,5-dihydro-1H benzo[b][1,4]diazepine-3-carboxylate as a potent antagonist of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, suggesting its potential as an antimalarial agent.

Relevance: This compound is closely related to 3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. It shares the core 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1Hdibenzo[b,e][1,4]diazepin-1-one structure, differing only in the substituent at the 11-position. While the target compound has a 3-pyridinyl group at the 11-position and a 3-methylbutanoyl group at the 10-position, this compound has a phenyl group at the 11-position. This close structural similarity makes it particularly interesting for structure-activity relationship studies.

Properties

Product Name

3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

IUPAC Name

9,9-dimethyl-5-(3-methylbutanoyl)-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C25H29N3O2/c1-16(2)12-22(30)28-20-10-6-5-9-18(20)27-19-13-25(3,4)14-21(29)23(19)24(28)17-8-7-11-26-15-17/h5-11,15-16,24,27H,12-14H2,1-4H3

InChI Key

DHGRMELLGORWSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.